molecular formula C31H26N6O3 B10875257 16-(2-methoxyphenyl)-14-methyl-4-[(2-methylphenoxy)methyl]-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene

16-(2-methoxyphenyl)-14-methyl-4-[(2-methylphenoxy)methyl]-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene

Cat. No.: B10875257
M. Wt: 530.6 g/mol
InChI Key: LPVQUOZTITYPHT-UHFFFAOYSA-N
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Description

The compound 16-(2-methoxyphenyl)-14-methyl-4-[(2-methylphenoxy)methyl]-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene is a complex organic molecule characterized by its unique tetracyclic structure. This compound features multiple aromatic rings, ether linkages, and nitrogen atoms, making it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-(2-methoxyphenyl)-14-methyl-4-[(2-methylphenoxy)methyl]-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene typically involves multi-step organic reactions. The process begins with the preparation of the core tetracyclic structure, followed by the introduction of various substituents through electrophilic aromatic substitution, nucleophilic substitution, and coupling reactions. Key reagents often include halogenated precursors, organometallic reagents, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

16-(2-methoxyphenyl)-14-methyl-4-[(2-methylphenoxy)methyl]-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the structure to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups, such as halogens, alkyl, or aryl groups, into the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenated reagents, organometallic reagents (e.g., Grignard reagents), palladium or copper catalysts

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

16-(2-methoxyphenyl)-14-methyl-4-[(2-methylphenoxy)methyl]-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development for treating various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism by which 16-(2-methoxyphenyl)-14-methyl-4-[(2-methylphenoxy)methyl]-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating biological pathways to produce therapeutic effects. The compound’s multiple aromatic rings and heteroatoms allow it to form various interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, which are crucial for its activity.

Comparison with Similar Compounds

16-(2-methoxyphenyl)-14-methyl-4-[(2-methylphenoxy)methyl]-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene: can be compared with other tetracyclic compounds, such as:

The uniqueness of This compound lies in its specific substituents and the arrangement of its tetracyclic core, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C31H26N6O3

Molecular Weight

530.6 g/mol

IUPAC Name

16-(2-methoxyphenyl)-14-methyl-4-[(2-methylphenoxy)methyl]-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene

InChI

InChI=1S/C31H26N6O3/c1-19-11-7-9-15-23(19)39-17-25-33-29-28-27(22-14-8-10-16-24(22)38-3)26-20(2)34-37(21-12-5-4-6-13-21)31(26)40-30(28)32-18-36(29)35-25/h4-16,18,27H,17H2,1-3H3

InChI Key

LPVQUOZTITYPHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC2=NN3C=NC4=C(C3=N2)C(C5=C(O4)N(N=C5C)C6=CC=CC=C6)C7=CC=CC=C7OC

Origin of Product

United States

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